molecular formula C22H22BrN3O B4809437 2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE

2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE

Cat. No.: B4809437
M. Wt: 424.3 g/mol
InChI Key: AGBVVQLGWCECMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromophenyl group, a methyl group, and a piperazine moiety attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated quinoline intermediate in the presence of a palladium catalyst.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine reacts with a carbonyl-containing quinoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or exhibit antimicrobial activity by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE
  • 2-(3-CHLOROPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE
  • 2-(3-FLUOROPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE

Uniqueness

2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity towards molecular targets.

Properties

IUPAC Name

[2-(3-bromophenyl)-6-methylquinolin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN3O/c1-15-6-7-20-18(12-15)19(22(27)26-10-8-25(2)9-11-26)14-21(24-20)16-4-3-5-17(23)13-16/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBVVQLGWCECMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE
Reactant of Route 2
Reactant of Route 2
2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE
Reactant of Route 3
Reactant of Route 3
2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE
Reactant of Route 6
Reactant of Route 6
2-(3-BROMOPHENYL)-6-METHYL-4-(4-METHYLPIPERAZINE-1-CARBONYL)QUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.